molecular formula C9H11N3O2 B1668658 1-(4-Carboxyphenyl)-3,3-dimethyltriazene CAS No. 7203-91-0

1-(4-Carboxyphenyl)-3,3-dimethyltriazene

Cat. No. B1668658
CAS RN: 7203-91-0
M. Wt: 193.2 g/mol
InChI Key: GUAZPUYTLMUTMA-ZHACJKMWSA-N
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Description

CB10-277 is a synthetic derivative of dimethylphenyl-triazene related to dacarbazine, with antineoplastic properties. Related to the agent dacarbazine, CB10-277 is converted in vivo to a monomethyl triazene form that alkylates DNA, resulting in inhibition of DNA replication and repair;  in addition, this agent may act as a purine analogue, resulting in inhibition of DNA synthesis, and may interact with protein sulfhydryl groups.

Scientific Research Applications

Aryne Formation and Cycloaddition Reactions

1-(4-Carboxyphenyl)-3,3-dimethyltriazene has been studied for its role in aryne formation. Buxton and Heaney (1995) found that the decomposition of related triazenes leads to the formation of arynes, with 1-(2'-carboxyteirahalophenyl)-3,3-dimethyltriazenes acting as stable precursors. These precursors enable cycloaddition reactions of the tetrahalobenzynes, a process relevant in organic chemistry for the construction of complex molecular structures (Buxton & Heaney, 1995).

Antitumor Activity and Synthesis

Several studies have explored the antitumor properties of triazenes, including derivatives of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene. For example, a study by Manolov et al. (2001) synthesized and evaluated the antitumor activity of dimethyltriazeno-imidazole derivatives, highlighting the potential use of these compounds in chemotherapy for various cancers such as malignant melanoma and Hodgkin’s disease (Manolov et al., 2001).

Metabolic Studies and Carcinogenicity

The metabolism and potential carcinogenicity of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene and its derivatives have also been investigated. Kolar and Habs (2004) compared the urinary metabolism of parent 3,3-dimethyl-1-phenyltriazene with its ring-substituted derivatives, revealing insights into the molecular requirements for systemic carcinogenic activity (Kolar & Habs, 2004).

Crystal Structure Analysis

The crystal structures of derivatives of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene have been analyzed to understand their chemical properties better. Manolov et al. (2007) examined the crystal structures of two isomeric derivatives, providing valuable information for the design and synthesis of related compounds (Manolov et al., 2007).

Synthesis and Antimetastatic Activity

The synthesis and evaluation of the antimetastatic activity of 3,3-dimethyltriazene aryl derivatives, including 1-(4-Carboxyphenyl)-3,3-dimethyltriazene, have been a focus of research, with studies showing their stability and activity against cancer metastasis (Kazhemekaite et al., 2005).

properties

CAS RN

7203-91-0

Product Name

1-(4-Carboxyphenyl)-3,3-dimethyltriazene

Molecular Formula

C9H11N3O2

Molecular Weight

193.2 g/mol

IUPAC Name

4-(dimethylaminodiazenyl)benzoic acid

InChI

InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

GUAZPUYTLMUTMA-ZHACJKMWSA-N

SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)O

Appearance

Solid powder

Other CAS RN

7203-91-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

70055-49-1 (potassium salt)

shelf_life

Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr.

solubility

Water > 50 (mg/mL)
Acetate buffer, pH 4 <1 (mg/mL)
Carbonate buffer, pH 9 > 50 (mg/mL)
0.1NHCI 1 (mg/mL)
Ethanol 16 (mg/mL)
Methanol > 50 (mg/mL)
Dimethyl acetamide < 1 (mg/mL)
DMSO 3 (mg/mL)
DMF 1 (mg/mL)
Acetonitrile < 1 (mg/mL)
Ethyl acetate < 1 (mg/mL)
Chloroform < 1 (mg/mL)
Toluene < 1 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-carboxyphenyl)-3,3-dimethyltriazene
1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt
1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt
1-4-(3,3-dimethyl-1-triazeno)benzoic acid
1-4-carboxy-3,3-dimethylphenyltriazene
1-p-(3,3-dimethyl-1-triazeno)benzoic acid
CB 10-277
CB 10277
CB-10277
DM-COOK
DMTZB
para-(3,3-dimethyl-1-triazenyl)benzoic acid
potassium 4-(3,3-dimethyl-1-triazeno)benzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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